molecular formula C11H12N4OS B1225681 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine CAS No. 91089-11-1

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine

Cat. No.: B1225681
CAS No.: 91089-11-1
M. Wt: 248.31 g/mol
InChI Key: LFCQUNMSNZYLTF-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide with isocyanides and amines, providing efficient access to diverse guanidines in yields up to 81% . The reaction conditions are mild, and the protocol features a wide substrate scope. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-16-8-4-2-7(3-5-8)9-6-17-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCQUNMSNZYLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327649
Record name 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91089-11-1
Record name 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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